molecular formula C19H17N3O3S B2982743 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide CAS No. 1210411-96-3

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide

Cat. No.: B2982743
CAS No.: 1210411-96-3
M. Wt: 367.42
InChI Key: JKDZJHUIEYLWME-UHFFFAOYSA-N
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Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide” is a complex organic compound that contains a quinoline and a tetrahydroquinoline group. Quinolines are aromatic compounds with a fused pyridine and benzene ring, and tetrahydroquinolines are their saturated counterparts .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the types and lengths of chemical bonds, as well as the angles between them.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Properties : Quinoline derivatives have been synthesized and evaluated for their biological activities, with a focus on their antimicrobial properties. The synthesis involves the condensation of various aromatic and heterocyclic aldehydes with quinoline moieties to produce novel compounds. These synthesized quinoline derivatives have been characterized and screened for antibacterial activity, demonstrating potent antimicrobial properties (Sarade, Kalyane, & Shivkumar, 2011). Additionally, hybrid quinoline-sulfonamide complexes have shown promising antibacterial and antifungal activity, suggesting their potential for further studies as antimicrobial agents (Diaconu et al., 2020).

Anticancer Activity : Research into quinoline derivatives incorporating biologically active benzenesulfonamide moieties has identified compounds with notable cytotoxic activity against various cancer cell lines. These findings highlight the potential of these compounds as candidates for further evaluation as anticancer agents (Ghorab et al., 2016).

Sulfonamide Hybrids : The synthesis and biological evaluation of sulfonamide-based hybrid compounds have been explored due to their broad pharmacological properties. These hybrids, combining sulfonamide with other pharmaceutical active scaffolds such as quinoline, have shown diverse biological activities, offering a vast field for the development of new therapeutic agents (Ghomashi et al., 2022).

Tubulin Polymerization Inhibitors : Novel quinoline sulfonamide derivatives have been discovered as tubulin polymerization inhibitors, displaying significant anti-cancer activity. This discovery suggests the potential of quinoline-sulfonamide derivatives as a new class of compounds for cancer therapy, offering a promising direction for future research (Ma & Gong, 2022).

Mechanism of Action

Target of Action

The primary target of N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide is the PYR/PYL family of ABA receptors . These receptors are involved in the regulation of abscisic acid (ABA) signaling, a crucial pathway for plants to resist drought and other abiotic stresses .

Mode of Action

The compound acts as a potent activator of multiple members of the ABA receptor family . It binds directly to the PYR/PYL receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . The crystal structure of the compound in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that it mediates a gate-latch-lock interacting network .

Biochemical Pathways

Upon activation of the ABA receptors, the compound triggers a gene network in Arabidopsis that is highly similar to that induced by ABA . This leads to the activation of downstream ABA signaling pathways, which play a crucial role in helping plants overcome abiotic stresses such as drought, cold, and soil salinity .

Result of Action

The activation of ABA receptors by the compound leads to several physiological effects in plants. Treatments with the compound have been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance . These effects are likely due to the activation of stress response pathways in the plant cells.

Action Environment

Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of the compound. These abiotic stresses trigger the ABA signaling pathways in plants, which the compound is known to activate . Therefore, the compound’s action might be more pronounced under these stress conditions.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-22-16-9-8-15(12-14(16)7-10-18(22)23)21-26(24,25)17-6-2-4-13-5-3-11-20-19(13)17/h2-6,8-9,11-12,21H,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDZJHUIEYLWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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